3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide
CAS No.: 2034340-31-1
Cat. No.: VC5033601
Molecular Formula: C17H14FNO3S
Molecular Weight: 331.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034340-31-1 |
|---|---|
| Molecular Formula | C17H14FNO3S |
| Molecular Weight | 331.36 |
| IUPAC Name | 3-fluoro-4-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C17H14FNO3S/c1-21-16-4-2-11(8-14(16)18)17(20)19-9-13-3-5-15(22-13)12-6-7-23-10-12/h2-8,10H,9H2,1H3,(H,19,20) |
| Standard InChI Key | HWCARYMLLOZRNV-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3)F |
Introduction
Overview of the Compound
Chemical Name: 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide
Molecular Formula: C16H12FNO3S
Molecular Weight: Approximately 317.34 g/mol
This compound belongs to the class of benzamides, which are commonly studied for their bioactive properties. It features a benzamide core substituted with fluorine and methoxy groups, as well as a furan-thiophene moiety.
Structural Features
The structure of this compound can be broken down into the following components:
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Benzamide Core:
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A benzene ring substituted with fluorine at position 3 and a methoxy group at position 4.
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The amide (-CONH-) group is attached to the benzene ring.
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Furan-Thiophene Moiety:
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A furan ring (five-membered oxygen-containing heterocycle) is linked to a thiophene ring (five-membered sulfur-containing heterocycle) at position 5.
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This moiety is attached via a methylene (-CH2-) group to the nitrogen atom of the benzamide.
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Synthesis
Although specific synthesis details for this compound are not directly available, similar compounds are typically synthesized using multi-step organic reactions:
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Formation of Benzamide Core:
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The benzamide core can be synthesized by reacting a fluorinated methoxybenzoyl chloride with an appropriate amine.
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Coupling with Furan-Thiophene Moiety:
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The furan-thiophene fragment can be introduced through nucleophilic substitution or coupling reactions using reagents like furan derivatives and thiophenes.
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Final Assembly:
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The final compound is obtained by linking the furan-thiophene moiety to the benzamide core via a methylamine linker.
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Analytical Characterization
The characterization of this compound would typically involve:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR spectroscopy to confirm the chemical shifts associated with aromatic, methoxy, and amide groups.
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Infrared (IR) Spectroscopy:
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Key absorption bands include:
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Amide () stretching around 1650–1700 cm.
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Aromatic stretching around 3000–3100 cm.
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Methoxy () stretching near 1100–1200 cm.
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Mass Spectrometry (MS):
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Molecular ion peak corresponding to the molecular weight (317 g/mol).
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Elemental Analysis:
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To verify the empirical formula by determining percentages of carbon, hydrogen, nitrogen, oxygen, sulfur, and fluorine.
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Potential Applications
Compounds like 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide are often explored for their biological activities due to their structural features:
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Medicinal Chemistry:
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Benzamides are known for their pharmacological properties such as anti-inflammatory, anticancer, and antimicrobial activities.
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The presence of fluorine enhances metabolic stability and bioavailability.
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Heterocyclic Chemistry:
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The furan-thiophene moiety may contribute to interactions with biological targets such as enzymes or receptors due to its electron-rich nature.
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Drug Development:
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This compound could serve as a lead molecule for designing inhibitors targeting specific enzymes or pathways in diseases like cancer or inflammation.
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Future Directions
Further research on this compound could focus on:
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Biological Activity Testing:
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Screening for antimicrobial, anticancer, or anti-inflammatory properties.
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Structure-Activity Relationship (SAR) Studies:
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Modifying substituents on the benzamide or heterocyclic rings to optimize activity.
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Docking Studies:
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Computational modeling to predict interactions with biological targets such as enzymes or receptors.
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Toxicological Studies:
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Assessing safety profiles in preclinical models.
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This compound represents an intriguing candidate for further exploration in synthetic and medicinal chemistry due to its unique structural features and potential bioactivity.
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